![molecular formula C13H14F3N3O2 B2844159 Oxiran-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-1-yl]methanone CAS No. 2411295-21-9](/img/structure/B2844159.png)
Oxiran-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxiran-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-1-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties that make it suitable for use in different research areas.
Mechanism of Action
The mechanism of action of Oxiran-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-1-yl]methanone is not fully understood. However, it is believed that this compound acts by inhibiting specific enzymes or proteins involved in the pathological processes. For example, in cancer, this compound has been shown to inhibit the activity of certain kinases that are overexpressed in cancer cells. In inflammation, it has been shown to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Oxiran-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-1-yl]methanone has been shown to have various biochemical and physiological effects. In cancer, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines and decrease the infiltration of immune cells into the affected tissues. In neurological disorders, it has been shown to improve cognitive function and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
The advantages of using Oxiran-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-1-yl]methanone in lab experiments include its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and purify. However, its limitations include its instability in certain solvents and its high cost.
Future Directions
There are many future directions for the research on Oxiran-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-1-yl]methanone. Some of the possible directions include:
1. Developing new derivatives of this compound with improved properties and efficacy.
2. Exploring the use of this compound in the treatment of other diseases such as diabetes, cardiovascular diseases, and autoimmune disorders.
3. Investigating the mechanism of action of this compound in more detail to identify new targets for drug development.
4. Studying the pharmacokinetics and pharmacodynamics of this compound in vivo to optimize the dosing regimen.
5. Developing new methods for the synthesis and purification of this compound to reduce the cost and increase the yield.
Conclusion:
Oxiran-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-1-yl]methanone is a chemical compound that has shown promising results in various scientific research applications. Its unique structure and properties make it suitable for use in different fields such as cancer, inflammation, and neurological disorders. Further research is needed to fully understand its mechanism of action and to develop new derivatives with improved properties and efficacy.
Synthesis Methods
The synthesis method of Oxiran-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-1-yl]methanone involves the reaction of 4-(trifluoromethyl)pyrimidine-2-amine with 1-(oxiran-2-yl)ethanone in the presence of piperidine. The reaction takes place under mild conditions and yields the desired product in good yields. The purity of the product can be improved by using different purification techniques such as column chromatography or recrystallization.
Scientific Research Applications
Oxiran-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-1-yl]methanone has been extensively studied for its potential applications in various fields. This compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders. It has also been used in the development of new drugs and as a tool in biochemical and physiological research.
properties
IUPAC Name |
oxiran-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2/c14-13(15,16)10-1-4-17-11(18-10)8-2-5-19(6-3-8)12(20)9-7-21-9/h1,4,8-9H,2-3,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYVHBKWHYGCRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=CC(=N2)C(F)(F)F)C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Oxirane-2-carbonyl)piperidin-4-yl]-4-(trifluoromethyl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2844077.png)
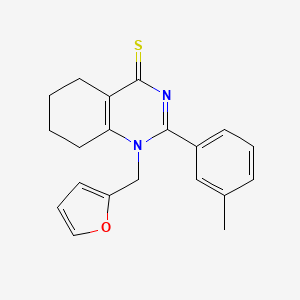
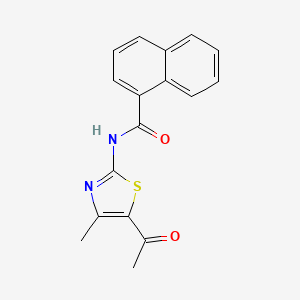
![5-Methyl-3-(4-nitrophenyl)sulfanyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B2844082.png)
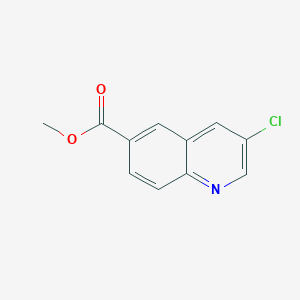
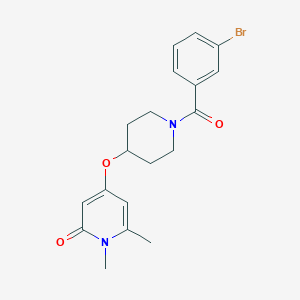
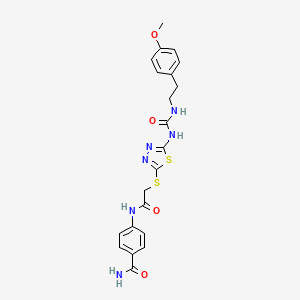
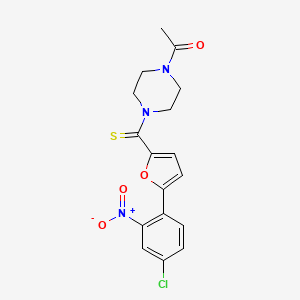
![N-benzhydryl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2844091.png)
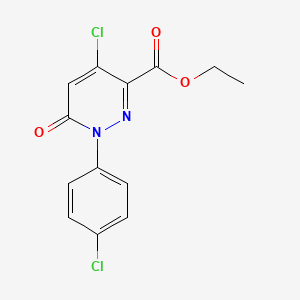
![2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2844094.png)
![3-((3-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2844095.png)
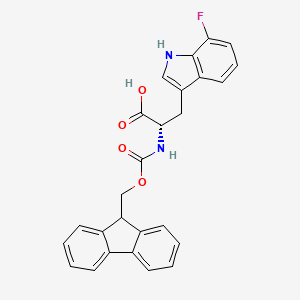
![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2844099.png)